![molecular formula C22H19N3O2S B5531489 N'-[(1-苄基-1H-吲哚-3-基)亚甲基]苯磺酰肼](/img/structure/B5531489.png)

N'-[(1-苄基-1H-吲哚-3-基)亚甲基]苯磺酰肼

描述

Synthesis Analysis

The synthesis of complex organic molecules like N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide often involves multi-step chemical reactions, starting from simpler precursors to gradually build up the desired molecular structure. Indole synthesis, as reviewed by Taber and Tirunahari (2011), lays the foundation for understanding the synthetic routes towards compounds containing the indole moiety, which is a core component of the target molecule (Taber & Tirunahari, 2011). This synthesis might leverage approaches such as the Fischer indole synthesis or the Reissert indole synthesis, depending on the specific requirements for functional group positioning and overall molecular architecture.

Molecular Structure Analysis

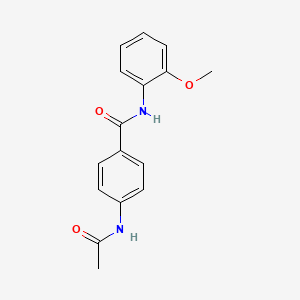

The molecular structure of N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide can be examined through spectroscopic methods (NMR, IR, MS) and X-ray crystallography to deduce the arrangement of atoms and the configuration of its various functional groups. The presence of the indole and benzenesulfonohydrazide moieties suggests a compound that could exhibit significant π-π interactions and hydrogen bonding potential, contributing to its stability and reactivity. The review on benzene-1,3,5-tricarboxamide by Cantekin, de Greef, and Palmans (2012) highlights the importance of understanding supramolecular self-assembly behavior, which could be relevant for compounds with similar structural features (Cantekin, de Greef, & Palmans, 2012).

Chemical Reactions and Properties

The chemical reactivity of N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide is likely to be influenced by its functional groups. Knoevenagel condensation, as described by Tokala, Bora, and Shankaraiah (2022), could be relevant for understanding the molecule's formation or reactivity, given the potential for condensation reactions involving its methylene and sulfonohydrazide groups (Tokala, Bora, & Shankaraiah, 2022).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility in various solvents, and crystallinity, would be crucial for its practical application and handling. These properties are often determined experimentally through techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests. The physical properties are intimately related to the molecular structure, where the presence of aromatic systems and potential for intermolecular hydrogen bonding play a significant role.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, can be inferred from the molecule's functional groups. The review on methylene- and alkylidenecyclopropane derivatives by Pellissier (2014) suggests that the presence of methylene groups adjacent to aromatic systems can significantly influence the molecule's reactivity, potentially making it a candidate for cycloaddition reactions or serving as a precursor in the synthesis of more complex structures (Pellissier, 2014).

科学研究应用

金属离子检测

N'-[(1-苄基-1H-吲哚-3-基)亚甲基]苯磺酰肼衍生物已被用于检测金属离子。例如,萘-1-基-亚甲基-苯磺酰肼(NMBSH)分子通过简单的缩合过程合成,已被用于检测铈(Ce2+)离子。这是通过用 NMBSH 修饰玻璃碳电极 (GCE) 来实现的,对工业废水和海水中生态样品中的 Ce2+ 表现出良好的灵敏度和选择性 (Asiri 等,2018).

抗菌和抗癌应用

这些衍生物的另一个重要应用是在抗菌和抗癌研究领域。例如,含肼基吡啶的氮杂环丁酮衍生物已被合成并评估其抗菌性能。这些衍生物经历各种化学反应,并已针对不同的细菌和真菌菌株进行了测试 (Senwar 等,2017)。此外,含吗啉杂环的基于吲哚的磺酰肼衍生物已被合成并筛选出对人乳腺癌细胞的抗癌活性,在抑制癌细胞增殖方面显示出有希望的结果 (Gaur 等,2022).

在放射增敏剂和抗肿瘤剂中的潜力

这些衍生物还因其作为放射增敏剂和抗肿瘤剂的潜力而被研究。例如,新型取代的 (Z)-5-((1-苄基-1H-吲哚-3-基)亚甲基)咪唑烷-2,4-二酮已被合成并评估了对人肿瘤细胞系的体外细胞毒性,显示出显着的活性并作为抗肿瘤剂进一步结构优化的先导化合物具有潜力 (Penthala 等,2011).

重金属检测

除了上述应用外,这些化合物还被用于开发用于检测重金属的传感器。例如,(E)-甲基-N'-硝基亚苄基-苯磺酰肼(MNBBSH)衍生物已被用于使用修饰的玻璃碳电极灵敏且选择性地检测钇离子(Y3+),展示了良好的电化学性能和在各种样品中选择性测定 Y3+ 的适用性 (Hussain 等,2017).

作用机制

While the specific mechanism of action for “N’-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide” is not available, similar compounds have been found to inhibit RNA synthesis by SARS-CoV-2 RdRp . Another study found that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

未来方向

The future research directions for “N’-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide” and similar compounds could include further exploration of their potential biological activities, such as their antiviral properties and their effects on cell apoptosis and tubulin polymerization . Additionally, more research could be done to fully understand their synthesis and chemical properties.

属性

IUPAC Name |

N-[(E)-(1-benzylindol-3-yl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c26-28(27,20-11-5-2-6-12-20)24-23-15-19-17-25(16-18-9-3-1-4-10-18)22-14-8-7-13-21(19)22/h1-15,17,24H,16H2/b23-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFHLNFSLBQEQI-HZHRSRAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(1-benzylindol-3-yl)methylideneamino]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone](/img/structure/B5531421.png)

![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5531468.png)

![N'-[4-(dipropylamino)benzylidene]-2-iodobenzohydrazide](/img/structure/B5531481.png)

![(3R*,4R*)-1-[(2-methoxyquinolin-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5531485.png)

![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5531500.png)

![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5531507.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5531512.png)

![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5531520.png)